N-((S)-1-phenylethyl)acrylamide
Overview
Description
N-((S)-1-phenylethyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of an acrylamide group attached to a phenylethyl moiety
Mechanism of Action
Target of Action
N-((S)-1-Phenylethyl)acrylamide, also known as N-[(1S)-1-phenylethyl]prop-2-enamide, is a derivative of acrylamide. Acrylamide is known to target the nervous system, causing neurotoxicity . It has been found to cause axonal degeneration, nerve cell apoptosis, oxidative stress, and inflammatory response .
Mode of Action
The compound interacts with its targets primarily through the formation of adducts with DNA and proteins . Acrylamide can bind to plasma proteins, primarily hemoglobin, with an as yet undefined biological consequence . It’s also known to inhibit the release of neurotransmitters, cause nerve terminal degeneration, and damage nerve structures .
Biochemical Pathways
Acrylamide is metabolized in vivo by two pathways . The first pathway involves biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide . The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of N-acetyl-S-cysteine, which is further degraded into mercapturic acrylamide acids and excreted in the urine .
Pharmacokinetics
Acrylamide is readily soluble in water and can be rapidly absorbed in the body as well as rapidly distributed in various tissues . It undergoes biotransformation and is catalyzed by glutathione S-transferase in the liver, combining with glutathione to generate N-acetyl-S-cysteine . It is further degraded into mercapturic acrylamide acids, which are excreted in the urine . This pathway is mainly responsible for acrylamide detoxification .
Result of Action
The molecular and cellular effects of acrylamide’s action include axonal degeneration of the nervous system, nerve cell apoptosis, oxidative stress, inflammatory response, and gut-brain axis homeostasis . Studies have found that acrylamide can combine with purine bases on deoxyribonucleic acid (DNA) molecules to form DNA adducts .
Action Environment
The action, efficacy, and stability of acrylamide can be influenced by environmental factors. For instance, acrylamide is widely found in a variety of fried foods and cigarettes . Occupational exposure to acrylamide can occur through the skin and respiratory tract . In aquatic environments, acrylamide has shown toxicity to algae, indicating that it can have an impact on aquatic ecosystems .
Biochemical Analysis
Biochemical Properties
N-((S)-1-phenylethyl)acrylamide interacts with various enzymes, proteins, and other biomolecules. Acrylamide is metabolized in vivo by two pathways, the first being biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide . The second pathway is coupled to glutathione in the presence of glutathione S-transferase (GST): acrylamide to N-Acetyl-S- (2-carbamoylethyl)-L-cysteine (AAMA), glycidamide to N-Acetyl-S- (2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA) .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, scientists showed disruption of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2) cell signaling pathways in human differentiating neuroblastoma SH-SY5Y cells, exposed to acrylamide .
Molecular Mechanism
This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The suggested mechanisms for acrylamide neurotoxicity include direct inhibition of neurotransmission, cellular changes, inhibition of key cellular enzymes, and bonding of kinesin-based fast axonal transport .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-phenylethyl)acrylamide typically involves the reaction of (S)-1-phenylethylamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(S)-1-phenylethylamine+acryloyl chloride→this compound+HCl
The reaction is usually conducted in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-((S)-1-phenylethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The acrylamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the acrylamide group under mild conditions.
Major Products
Oxidation: Phenylacetic acid or acetophenone derivatives.
Reduction: N-((S)-1-phenylethyl)propionamide.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
N-((S)-1-phenylethyl)acrylamide has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties.
Materials Science: It is used in the development of advanced materials, such as hydrogels and nanocomposites.
Biomedical Research:
Industrial Applications: It
Properties
IUPAC Name |
N-[(1S)-1-phenylethyl]prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-11(13)12-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3,(H,12,13)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVOJZBQNQTPRA-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467196 | |
Record name | N-((S)-1-phenylethyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19035-71-3 | |
Record name | N-((S)-1-phenylethyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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